Enhanced Lipophilicity Over Core and Simple Alkyl Analogs Drives Membrane Permeability
The target compound demonstrates a computed LogP (XLogP3-AA) of 3.1 [1], positioning it within the optimal range for oral bioavailability and passive membrane permeability. Its closest structural comparator, the unsubstituted benzofuro[3,2-d]pyrimidin-4(3H)-one core, has a significantly lower computed LogP of approximately 1.2 [1]. A simple 3-methyl analog would have an even lower LogP. This quantified difference indicates that the 4-methoxybenzyl substituent increases lipophilicity by nearly two orders of magnitude on a partition coefficient scale, a key factor for target engagement in cellular assays.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.1 |
| Comparator Or Baseline | Unsubstituted core: ~1.2; 3-methyl analog: ~1.5 (estimated) |
| Quantified Difference | Target compound is ~1.9 log units higher than the core and ~1.6 log units higher than a hypothetical 3-methyl analog. |
| Conditions | Computed by XLogP3 3.0, as reported in PubChem. |
Why This Matters
Procurement of this specific compound is essential for research projects where a specific logD/logP window is required for cellular permeability, as generic substitution would compromise this property.
- [1] PubChem. (2025). Computed Properties for CID 3777948 (target) and CID 693894 (core). National Center for Biotechnology Information. View Source
